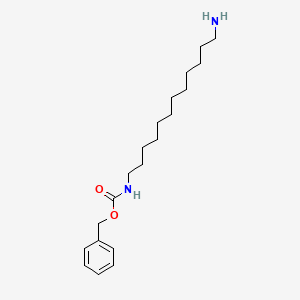
3-(4-Cyano-2-fluorophenyl)propanoic acid
Vue d'ensemble
Description
3-(4-Cyano-2-fluorophenyl)propanoic acid, also known as CFPPA, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. The use of CFPPA has been shown to have potential benefits in the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
Applications De Recherche Scientifique
Renewable Building Blocks in Material Science
A study explores the use of phloretic acid, a phenolic compound, as a renewable building block for enhancing reactivity towards benzoxazine ring formation, offering an alternative to phenol for providing specific properties to materials. This sustainable approach could relate to the modification or synthesis of compounds like 3-(4-Cyano-2-fluorophenyl)propanoic acid for various material science applications (Acerina Trejo-Machin et al., 2017).
Enzymatic Synthesis in Drug Development
Research on the asymmetric synthesis of chiral intermediates for antidepressant drugs using microbial reductases highlights the potential for enzymatic approaches in synthesizing or modifying compounds like 3-(4-Cyano-2-fluorophenyl)propanoic acid, which may serve as intermediates in pharmaceutical synthesis (Y. Choi et al., 2010).
Fluorescent Probes and Biomolecular Studies
A study on the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites for studying protein structure and dynamics suggests potential applications for fluorescently tagged versions of compounds such as 3-(4-Cyano-2-fluorophenyl)propanoic acid in biological and biochemical research (D. Summerer et al., 2006).
Photodegradation and Environmental Chemistry
Investigations into the photodegradation of cyhalofop, an aryloxyphenoxy propionic herbicide, and its primary metabolite in water under various conditions illuminate the broader research interest in the environmental behavior of fluorophenyl compounds, which could extend to studies on the degradation or environmental impact of 3-(4-Cyano-2-fluorophenyl)propanoic acid (M. V. Pinna & A. Pusino, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-cyano-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFHEDUDZUHCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286526 | |
| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyano-2-fluorophenyl)propanoic acid | |
CAS RN |
669002-89-5 | |
| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669002-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-2-fluorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-[(4-Chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B1659581.png)
![3-(2-chlorophenyl)-4-(2-fluorophenyl)-5-[(6-nitro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazole](/img/structure/B1659582.png)




![2,2,2-Trifluoro-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B1659591.png)
![(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659592.png)



![5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole](/img/structure/B1659597.png)

![N'~1~,N'~2~-bis[(1E)-(4-hydroxyphenyl)methylene]ethanedihydrazide](/img/structure/B1659599.png)